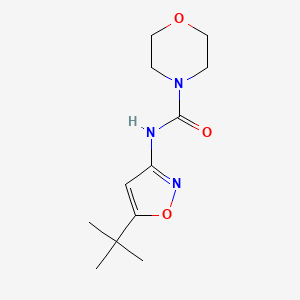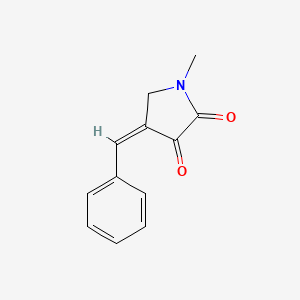
cis-Dichlorobis(2,2'-dipyridyl)rhodium(III) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride: is a coordination complex with the formula [RhCl2(dipy)2]Cl . This compound features rhodium in the +3 oxidation state, coordinated to two chloride ions and two 2,2’-dipyridyl ligands. It is known for its distinctive properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride typically involves the reaction of rhodium trichloride with 2,2’-dipyridyl in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride can undergo substitution reactions where the chloride ligands are replaced by other ligands, such as phosphines or amines.
Redox Reactions: The rhodium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include new rhodium complexes with different ligands.
Redox Reactions: Products depend on the specific redox conditions but can include rhodium complexes in different oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is used as a precursor for synthesizing various rhodium complexes. These complexes are studied for their catalytic properties in organic synthesis and industrial processes.
Biology and Medicine: Research has explored the potential of rhodium complexes in biological systems, including their interactions with DNA and proteins. Some studies have investigated their use as anticancer agents due to their ability to bind to and modify biological molecules.
Industry: In industrial applications, rhodium complexes are valued for their catalytic efficiency in processes such as hydrogenation, hydroformylation, and carbonylation reactions.
Wirkmechanismus
The mechanism by which cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride exerts its effects involves the coordination of the rhodium center to target molecules. The 2,2’-dipyridyl ligands stabilize the rhodium center, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): This compound features ruthenium instead of rhodium and has similar coordination chemistry.
cis-Dichlorobis(2,2’-bipyridine)osmium(II): Similar to the ruthenium complex but with osmium as the central metal.
Uniqueness: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is unique due to the specific properties imparted by the rhodium center. Rhodium complexes often exhibit distinct catalytic and biological activities compared to their ruthenium and osmium counterparts, making them valuable in specialized applications.
Eigenschaften
Molekularformel |
C20H16Cl3N4Rh |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
dichlororhodium(1+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
InChI-Schlüssel |
IZTNCRAFVLXMHY-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].Cl[Rh+]Cl |
Verwandte CAS-Nummern |
22710-42-5 39831-82-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


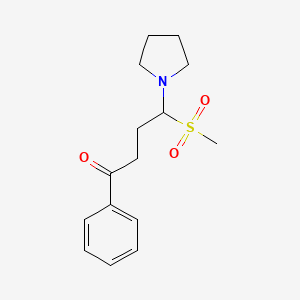
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
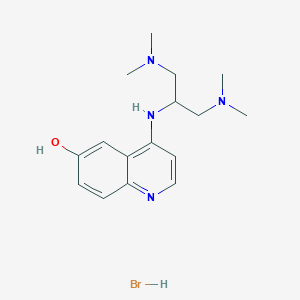

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
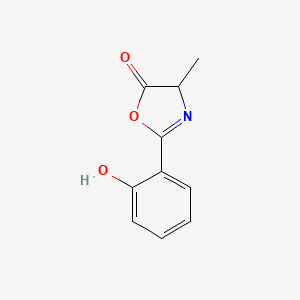
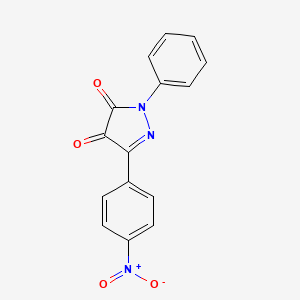

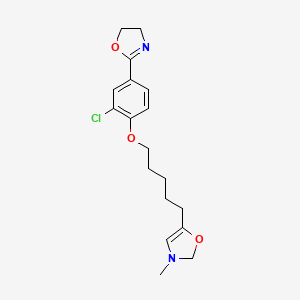
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
